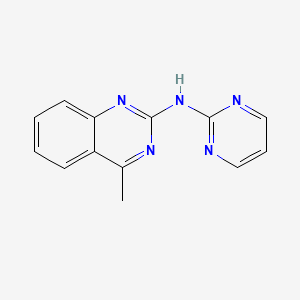

4-甲基-N-2-嘧啶基-2-喹唑啉胺

描述

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, a closely related compound to 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, can be achieved through various methods. Notably, the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones has been demonstrated to produce 2-aryl quinazolin-4(3H)-ones efficiently. This reaction performs well in the absence of any metal or ligand, highlighting the role of iodine in facilitating the transformation selectively (Mohammed, Vishwakarma, & Bharate, 2015). Another approach involves amidine N-arylation for synthesizing quinazolin-4(3H)-ones, showcasing the versatility in the synthetic routes towards quinazolinone derivatives (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinamines and related compounds often features a bicyclic system combining a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen atoms. This structural motif contributes to the compound's chemical behavior and interaction with biological targets. The detailed molecular structure, including bond lengths and angles, can be elucidated through techniques like X-ray crystallography, providing insights into the compound's stereochemistry and conformational preferences.

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including cyclization, substitution, and coupling reactions, which can be utilized to introduce different functional groups or to construct more complex molecules. Their reactivity is influenced by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles in reactions with electrophiles.

Physical Properties Analysis

The physical properties of 4-methyl-N-2-pyrimidinyl-2-quinazolinamine, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical syntheses. These properties are determined by the molecular structure and the distribution of functional groups within the molecule.

Chemical Properties Analysis

Chemically, quinazolinamines exhibit a range of properties including basicity due to the nitrogen atoms, potential for hydrogen bonding, and the ability to participate in various organic reactions. Their chemical behavior is significant in the design of pharmaceutical agents, where these properties can influence biological activity, pharmacokinetics, and drug-receptor interactions.

科学研究应用

合成技术

已经开发出合成喹唑啉酮的创新方法,包括4-甲基-N-2-嘧啶基-2-喹唑啉胺,以提高效率和产率。例如,纳米晶铜(I)碘化物已在无溶剂条件下用于快速温和地合成喹唑啉酮,突出了可回收催化剂和温和反应条件的重要性 (Abdolmohammadi & Karimpour, 2016)。此外,微波辐射促进了喹唑啉-4-胺衍生物的有效合成,证明了一种快速生成小化合物库的有效方法 (Yoon 等人,2004)。

抗癌特性

喹唑啉酮衍生物,包括4-甲基-N-2-嘧啶基-2-喹唑啉胺,由于其对各种人类肿瘤细胞具有显着的细胞毒性作用,在抗癌研究中显示出希望。这些化合物因其作为激酶抑制剂的酶或受体的作用而很重要 (Bozorov 等人,2015)。具体而言,喹唑啉酮和吡啶并[3,4-d]嘧啶-4-酮已被确认为口服活性且特异的基质金属蛋白酶-13抑制剂,为骨关节炎治疗提供了潜在的治疗途径 (Li 等人,2008)。

光电应用

最近的研究将喹唑啉酮衍生物的应用扩展到光电材料。已经证明将喹唑啉酮和嘧啶片段掺入π-扩展共轭体系可以为有机发光二极管(OLED)和其他光电器件创建新型材料,展示了其超越生物医学应用的多功能性 (Lipunova 等人,2018)。

抗菌活性

喹唑啉酮衍生物,包括4-甲基-N-2-嘧啶基-2-喹唑啉胺,也因其抗菌特性而被研究。对链霉菌衍生化合物的全面研究表明,4-甲基-2-喹唑啉胺是一种有效的微生物生物碱,具有抗增殖生物活性,强调了从天然来源获得新型抗菌剂的潜力 (Vollmar 等人,2009)。

属性

IUPAC Name |

4-methyl-N-pyrimidin-2-ylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-9-10-5-2-3-6-11(10)17-13(16-9)18-12-14-7-4-8-15-12/h2-8H,1H3,(H,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJVJPABBFBYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-pyrimidin-2-ylquinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)